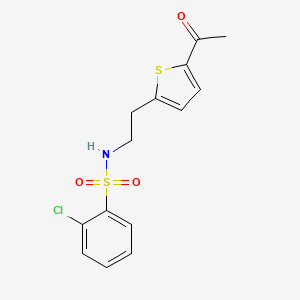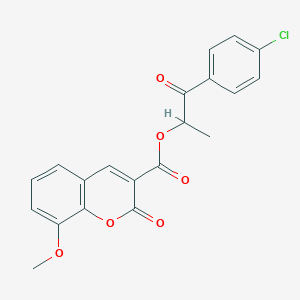![molecular formula C18H20N4O3S B3014033 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 900009-92-9](/img/structure/B3014033.png)
2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include coupling reactions and the use of specific catalysts or reagents. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, using a toluene and methanol mixture for crystallization . Similarly, novel hybrid molecules bearing a related N-arylacetamide unit were prepared through a one-pot multi-component reaction, indicating the possibility of synthesizing complex molecules like the one through such methods .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental methods and theoretical calculations, such as DFT . These methods would likely be applicable to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of acetamide groups suggests potential reactivity in amidation reactions, as seen in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide . The compound's reactivity could also involve interactions with nucleophiles or electrophiles at various sites, depending on the specific substituents and heterocyclic components present.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined to crystallize in the monoclinic space group with specific unit-cell parameters, and the molecules were held together by hydrogen bonding . Theoretical calculations, such as those for the first hyperpolarizability, can provide insights into the non-linear optical properties of these molecules . The compound would likely exhibit similar properties, which could be elucidated through experimental and theoretical studies.
科学的研究の応用
Synthesis and Monomer Applications
A study conducted by Soboleva, Orlova, and Shelkovnikov (2017) explored the synthesis of piperidin-4-ols and their derivatives, showcasing their potential as monomers for fluorescent film preparation. This study indicates the utility of compounds similar to 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide in materials science, particularly in creating novel materials with fluorescence properties (Soboleva, Orlova, & Shelkovnikov, 2017).
Coordination Complexes and Antioxidant Activity
In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and used them to create Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, indicating potential applications in fields like biochemistry and pharmacology, where antioxidant properties are crucial (Chkirate et al., 2019).
Biological Evaluation for Pharmacological Properties
Nayak et al. (2014) synthesized a compound similar to the one and evaluated its biological properties, including its antioxidant, analgesic, and anti-inflammatory activities. This suggests that compounds within this chemical family could have potential applications in medicinal chemistry, particularly in the development of new drugs with these properties (Nayak et al., 2014).
Computational and Pharmacological Evaluation
Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity assessment and tumor inhibition capabilities. This research highlights the importance of such compounds in cancer research and drug development, especially for their antitumor and toxicity profiling properties (Faheem, 2018).
Antimicrobial Activities
Saravanan et al. (2010) synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant antimicrobial activities. This implies that compounds like this compound could be relevant in the development of new antimicrobial agents (Saravanan et al., 2010).
作用機序
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h(3) receptor .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target receptor (h(3)) by binding to it, thereby inhibiting its function .
Biochemical Pathways
The inhibition of the h(3) receptor can affect various neurotransmitter systems, including histamine, dopamine, and norepinephrine, potentially leading to a variety of downstream effects .
Result of Action
The inhibition of the h(3) receptor can lead to changes in neurotransmitter release, which can have various effects on cellular function .
将来の方向性
The future directions for research on this compound could involve further studies on its potential as an antibacterial agent, given its apparent relation to known gyrase inhibitors . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
特性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-13-6-8-21(9-7-13)18(25)17(24)19-16-14-10-26-11-15(14)20-22(16)12-4-2-1-3-5-12/h1-5,13,23H,6-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEFJNDQBKRJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)


![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)